(3-Chloro-5-methylpyridin-4-YL)methylamine

Kinase inhibition SIK family kinases Structure-activity relationship

(3-Chloro-5-methylpyridin-4-YL)methylamine (CAS 1393584-10-5) is a primary aminomethylpyridine derivative bearing a C3 chlorine and a C5 methyl substituent. Unlike the more common 2-chloro or unsubstituted pyridine isomers, this 3-chloro-5-methyl-4-aminomethyl substitution pattern places the reactive amine exocyclic group at the 4-position, flanked by a sterically hindering methyl group and an electron-withdrawing chlorine, creating a unique electronic and steric environment that cannot be replicated by regioisomers.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B12827753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-methylpyridin-4-YL)methylamine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1CN)Cl
InChIInChI=1S/C7H9ClN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,2,9H2,1H3
InChIKeyKLZNSDPVTOECMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-5-methylpyridin-4-YL)methylamine: A Position-Specific 4-(Aminomethyl)pyridine Building Block for Kinase-Targeted Synthesis


(3-Chloro-5-methylpyridin-4-YL)methylamine (CAS 1393584-10-5) is a primary aminomethylpyridine derivative bearing a C3 chlorine and a C5 methyl substituent [1]. Unlike the more common 2-chloro or unsubstituted pyridine isomers, this 3-chloro-5-methyl-4-aminomethyl substitution pattern places the reactive amine exocyclic group at the 4-position, flanked by a sterically hindering methyl group and an electron-withdrawing chlorine, creating a unique electronic and steric environment that cannot be replicated by regioisomers . The compound serves as a privileged intermediate in the synthesis of halogenated-heteroaryl kinase inhibitors, where its specific substitution geometry directly impacts target binding affinity [2].

Workflow

Kinase-targeted synthesis with position-specific 4-aminomethylpyridine core

Substitution geometry validated in patent-protected SIK/CSF1R inhibitor pharmacophores

Selection logic

3-chloro-5-methyl pattern provides unique steric and electronic environment

Cannot be replicated by 2-chloro or unsubstituted regioisomers

Use context

Primary amine building block for amide coupling, sulfonamide, urea, and reductive amination

Reported as preferred attachment point in halogenated-heteroaryl inhibitor libraries

Why (3-Chloro-5-methylpyridin-4-YL)methylamine Cannot Be Replaced by a Generic Aminomethylpyridine in Kinase Inhibitor Synthesis


Generic aminomethylpyridine reagents such as 4-(aminomethyl)pyridine or 2-chloro-4-(aminomethyl)pyridine are commercially prevalent but lack the combined 3-chloro/5-methyl substitution pattern that is explicitly required in multiple patent-protected kinase inhibitor pharmacophores [1]. Swapping these alternatives alters the chlorine position from 3 to 2, which changes the hydrogen-bond-acceptor profile and rotational freedom of the pyridine ring, or removes the methyl group, which reduces steric bulk adjacent to the aminomethyl linkage point. Published kinase profiling data demonstrate that substitution at the 3-chloro versus 2-chloro position can shift kinase selectivity profiles from SIK/CSF1R-family inhibition toward unrelated off-targets, making regioisomer substitution unacceptable in structure-activity relationship (SAR) programs [2]. The target compound's computed XLogP of 0.7 and topological polar surface area of 38.9 Ų further confirm that even property-matched isomers would differ in their capacity to engage hydrophobic kinase pockets [3].

1

Regioisomer shift alters kinase selectivity

2-chloro-5-methylpyridin-4-yl regioisomer shifts hydrogen-bond-acceptor profile and may redirect inhibition from SIK/CSF1R-family kinases toward off-targets, as shown in published kinase profiling data.

2

Methyl removal compromises amine selectivity

Desmethyl analog (3-chloropyridin-4-yl)methylamine lacks ortho steric shielding, increasing risk of non-specific acylation during library synthesis and complicating purification.

3

Secondary amine limits synthetic routes

N-methyl secondary amine analog (CAS 748187-76-0) eliminates hydrogen-bond donor capacity and blocks amide/sulfonamide/urea coupling pathways required in patent-validated inhibitor designs.

Quantitative Differentiation Evidence for (3-Chloro-5-methylpyridin-4-YL)methylamine versus Closest Analogs


Chlorine Positional Selectivity: 3-Chloro Pyridine vs. 2-Chloro Pyridine in Kinase Residual Activity

Inhibitor compounds incorporating the 3-chloro-5-methylpyridin-4-yl substituent were directly compared to their 2-chloro-5-methylpyridin-4-yl regioisomer counterparts in a panel of kinase assays [1]. At a top tested concentration of 30 µM, the 3-chloro regioisomer-containing inhibitor (formula Ib variant) demonstrated residual kinase activity below 50% against SIK-family kinases, whereas the 2-chloro regioisomer exhibited residual activity >50% (closer to 80-100% residual activity), indicating a significant loss of inhibitory potency with the positional isomer [2]. This establishes that the 3-chloro substitution is non-negotiable for maintaining target engagement in this inhibitor class.

Chlorine positional selectivity
Head-to-head
Target: 3-chloro regioisomer
Residual kinase activity <50% against SIK-family kinases at 30 µM
Comparator: 2-chloro regioisomer
Residual activity >50% (80–100% range), indicating substantial loss of inhibitory potency
Supports regioisomer-specific kinase target engagement
In vitro kinase panel; residual activity measured as % of uninhibited control. Comparator substitution would yield inactive or weakly active compound.
Kinase inhibition SIK family kinases Structure-activity relationship

Methyl Substituent Impact: 5-Methyl vs. 5-Desmethyl Analogs and Steric Shielding of the 4-Aminomethyl Group

The presence of the 5-methyl group ortho to the 4-aminomethyl substituent creates a sterically constrained environment not present in 5-desmethyl analogs such as (3-chloropyridin-4-yl)methylamine [1]. The computed rotatable bond count for the target compound is 1 (the CH2-NH2 bond), whereas the desmethyl analog would have the same count but lacks the methyl steric shield, making the amine more exposed to non-specific acylation or alkylation during downstream library synthesis [2]. In kinase inhibitor applications described in EP3901151, the 5-methyl substituent is consistently retained across all active compounds, while attempts to remove it resulted in compounds excluded from in vivo evaluation [3].

Methyl steric shielding
Class-level
Rotatable bonds 1 (CH₂–NH₂)
Methyl shielding ~13.4 cm³/mol additional Van der Waals volume
Supports amine chemoselectivity during downstream derivatization
Computational analysis based on PubChem properties and patent SAR; no quantitative reactivity difference measured. Desmethyl analogs consistently excluded from in vivo evaluation in EP3901151.
Medicinal chemistry Steric effects Amine reactivity modulation

Primary Amine vs. N-Methyl Secondary Amine: Hydrogen Bond Donor Capacity and Synthetic Versatility

(3-Chloro-5-methylpyridin-4-YL)methylamine is a primary amine (HBD count = 1), whereas the commercially available analog N-[(2-chloropyridin-4-yl)methyl]-N-methylamine (CAS 748187-76-0) is a secondary amine (HBD count = 0) [1]. The primary amine can undergo a broader range of derivatization reactions including amide coupling, sulfonamide formation, urea synthesis, and reductive amination, whereas the secondary N-methylamine is limited to further N-alkylation or N-acylation only. In patent EP3901151, the primary amine is the preferred attachment point for linking the pyridine scaffold to the kinase-inhibitor warhead, as the secondary N-methyl variant would introduce an unwanted rotatable N-methyl group that clashes with the kinase hinge region [2].

Primary vs. secondary amine
Head-to-head
Target: primary amine
HBD count = 1; at least 4 distinct derivatization pathways (amide, sulfonamide, urea, reductive amination)
Comparator: N-methyl secondary amine
HBD count = 0; limited to N-acylation or further N-alkylation only
Primary amine is structurally required for kinase hinge-region hydrogen bonding
Patent EP3901151 consistently uses primary amine linker; N-methyl variant would introduce steric clash and remove critical HBD interaction.
Amine functionalization Hydrogen bonding Building block versatility

Lipophilicity Control: Computed XLogP of 0.7 Balances Kinase Pocket Penetration and Aqueous Solubility

The computed XLogP of (3-Chloro-5-methylpyridin-4-YL)methylamine is 0.7, placing it in the optimal range for CNS drug-likeness (XLogP 0–3) [1]. By contrast, the corresponding alcohol analog 1-(3-chloro-5-methylpyridin-4-yl)ethanol has a higher predicted XLogP of approximately 1.1 due to the replacement of the polar amine with a less polar hydroxyl, while the 5-ethyl homolog (3-chloro-5-ethylpyridin-4-yl)methylamine would have a predicted XLogP of approximately 1.2–1.3 and higher molecular weight [2]. The target compound's balanced lipophilicity supports its use as a fragment or intermediate in CNS-penetrant kinase inhibitor programs without requiring additional polarity modulation [3].

Lipophilicity control
Cross-study
XLogP = 0.7
TPSA = 38.9 Ų; MW = 156.61
Balanced lipophilicity supports CNS-penetrant fragment-based discovery
0.4–0.6 log units lower than alcohol or 5-ethyl homologs, translating to predicted ~2.5–4× higher aqueous solubility. Computed property; measured values not available.
Drug-likeness Lipophilicity ADME properties

Recommended Procurement and Application Scenarios for (3-Chloro-5-methylpyridin-4-YL)methylamine


Kinase Inhibitor Fragment and Lead Optimization Libraries targeting SIK, CSF1R, or ABL/BCR-ABL

Medicinal chemistry teams synthesizing halogenated-heteroaryl kinase inhibitors should use this compound as the core 4-aminomethylpyridine building block. The 3-chloro-5-methyl arrangement is validated in EP3901151B1, where it provides <50% residual kinase activity against SIK-family targets, an activity level unattainable with 2-chloro regioisomers [1]. Primary amine coupling to carboxylic acid warheads enables rapid amide library generation.

Selective Amine Derivatization for PROTAC Linker Attachment

The primary amine with steric protection from the adjacent 5-methyl group allows chemoselective acylation in the presence of other nucleophilic handles. This property is advantageous for PROTAC (PROteolysis TArgeting Chimera) design, where the aminomethyl group serves as the linker attachment point to the E3 ligase ligand while the 3-chloro-5-methylpyridine moiety engages the kinase target [2].

CNS-Penetrant Fragment-Based Drug Discovery (FBDD) Programs

With an XLogP of 0.7 and TPSA of 38.9 Ų, this compound is suitable as a fragment-sized (MW 156.6) starting point for CNS drug discovery [3]. Its balanced lipophilicity and hydrogen-bond donor capacity align with CNS MPO (Multiparameter Optimization) desirability scores, making it a cost-effective procurement choice over more lipophilic 5-ethyl or alcohol analogs that require additional polarity adjustments.

Agrochemical Intermediate Synthesis via Chloropyridine Scaffold Functionalization

The 3-chloro substituent serves as a handle for further cross-coupling (Suzuki, Buchwald-Hartwig) while the 4-aminomethyl group can be converted to amide or sulfonamide agrochemical pharmacophores. The compound's utility as a substituted methylamine intermediate is explicitly covered in industrial process patents describing high-yield routes to pyridylmethylamine agrochemicals [4].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment and lead optimization
3-chloro-5-methyl regioisomer identity
SIK/CSF1R/ABL target engagement and SAR consistency
PROTAC linker attachment via chemoselective amine
Sterically shielded primary amine
Selective acylation in presence of other nucleophilic handles
CNS-penetrant fragment-based drug discovery
Balanced lipophilicity (XLogP 0.7) and low TPSA
CNS MPO desirability and aqueous solubility screening
Agrochemical intermediate synthesis
3-chloro handle for cross-coupling chemistry
Suzuki/Buchwald-Hartwig functionalization and amide/sulfonamide pharmacophore conversion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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